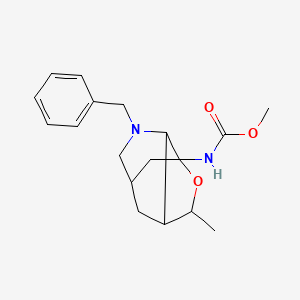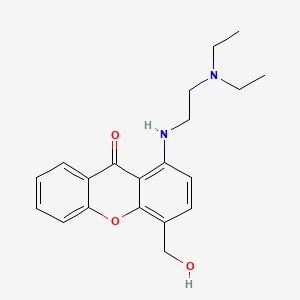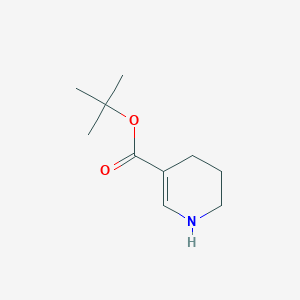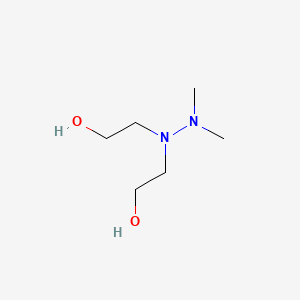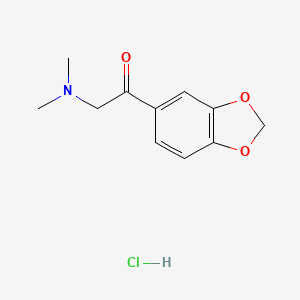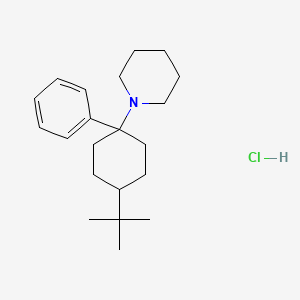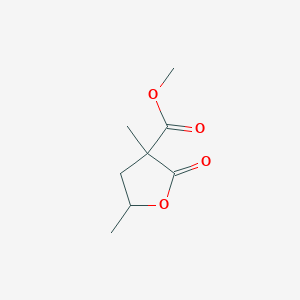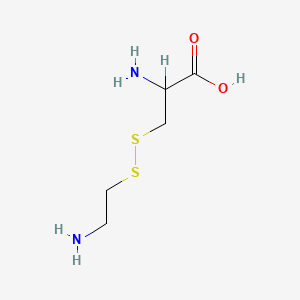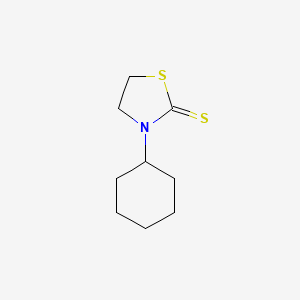
3-Cyclohexyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-thiazolidine-2-thione typically involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The general reaction scheme is as follows:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.
- The cyclohexyl dithiocarbamate then reacts with chloroacetic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-Cyclohexyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme xanthine oxidase by binding to its active site. This interaction disrupts the enzyme’s normal function, leading to a decrease in the production of uric acid .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine core structure but lacks the cyclohexyl group.
2-Imino-1,3-dithiolane: Another sulfur and nitrogen-containing heterocycle with similar biological activities
Uniqueness
3-Cyclohexyl-1,3-thiazolidine-2-thione is unique due to the presence of the cyclohexyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its specific interactions with molecular targets .
Properties
CAS No. |
3484-93-3 |
|---|---|
Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
3-cyclohexyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H15NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
VYNQCPAXIPGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)

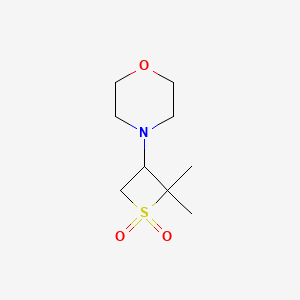
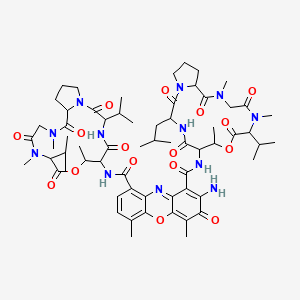
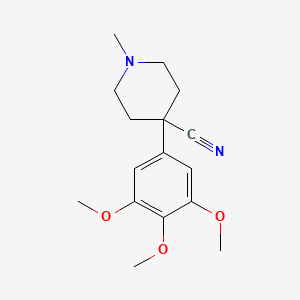
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)
